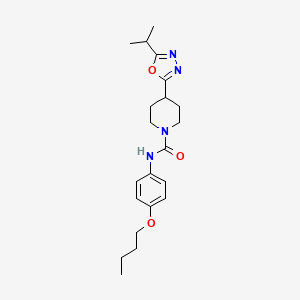
N-(4-butoxyphenyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butoxyphenyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H30N4O3 and its molecular weight is 386.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-butoxyphenyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Common Name : this compound
- CAS Number : 1170522-75-4
- Molecular Formula : C21H30N4O3
- Molecular Weight : 386.5 g/mol
The compound features a piperidine ring and an oxadiazole moiety, which are known for their diverse pharmacological properties. The oxadiazole derivatives have been studied for their ability to inhibit various enzymes and pathways involved in disease processes, particularly in cancer and inflammation.
Notum Inhibition
Recent studies have highlighted the role of oxadiazoles in inhibiting Notum carboxylesterase activity, a negative regulator of the Wnt signaling pathway. This inhibition can lead to enhanced Wnt signaling, which is crucial for various cellular processes including proliferation and differentiation .
Anticancer Activity
This compound has shown promise in anticancer applications. Compounds with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of oxadiazoles have been evaluated for their anticancer properties with promising results against renal and breast cancer cells .
Antimicrobial Properties
In addition to anticancer activity, studies have indicated that oxadiazole derivatives possess antimicrobial properties. The compound's structure suggests potential activity against bacterial strains, which could be explored further in drug development .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
Future Directions
Continued research into the biological activity of this compound is warranted. Potential areas of focus include:
- Mechanistic Studies : Further elucidation of its mechanisms of action at the molecular level.
- In Vivo Studies : Transitioning from in vitro findings to animal models to assess therapeutic efficacy and safety.
- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity against target pathways.
Propriétés
IUPAC Name |
N-(4-butoxyphenyl)-4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c1-4-5-14-27-18-8-6-17(7-9-18)22-21(26)25-12-10-16(11-13-25)20-24-23-19(28-20)15(2)3/h6-9,15-16H,4-5,10-14H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZILQVMLYROQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C3=NN=C(O3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














